molecular formula C11H14N2O4S B6304735 c-Isoxazol-4-yl-methylamine tosylate CAS No. 1965309-18-5

c-Isoxazol-4-yl-methylamine tosylate

Cat. No.: B6304735
CAS No.: 1965309-18-5
M. Wt: 270.31 g/mol
InChI Key: DQXTYMDBTHHRSR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of c-Isoxazol-4-yl-methylamine tosylate typically involves the formation of the isoxazole ring through various synthetic routes. One common method is the metal-free synthetic route, which avoids the use of expensive and toxic metal catalysts . This method often employs a (3 + 2) cycloaddition reaction, where nitrile oxides react with olefins to form the isoxazole ring . The reaction conditions usually involve mild temperatures and environmentally friendly reagents.

Industrial production methods for this compound may involve scaling up these synthetic routes to produce the compound in larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

c-Isoxazol-4-yl-methylamine tosylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while reduction can yield isoxazoline derivatives .

Mechanism of Action

The mechanism of action of c-Isoxazol-4-yl-methylamine tosylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

c-Isoxazol-4-yl-methylamine tosylate can be compared with other similar compounds, such as isoxazole derivatives and other heterocyclic compounds. These compounds share similar structural features but may differ in their chemical reactivity and biological activity .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;1,2-oxazol-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-6-7-3-4/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXTYMDBTHHRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=C(C=NO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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